Product packaging for 4,4-Dimethyl-1,4'-bipiperidine(Cat. No.:)

4,4-Dimethyl-1,4'-bipiperidine

Cat. No.: B8587362
M. Wt: 196.33 g/mol
InChI Key: VGUMKESQCPMQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Piperidine (B6355638) Derivatives in Organic Chemistry

The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is a fundamental structural motif in organic chemistry. tandfonline.com Its prevalence stems from its role as a key building block in the synthesis of a vast array of molecules. smolecule.com Piperidine derivatives are integral to the pharmaceutical industry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including antiviral, analgesic, and antipsychotic properties. nih.gov Beyond medicine, they serve as crucial intermediates and catalysts in the creation of agrochemicals and specialty chemicals. smolecule.comnih.gov The nitrogen atom within the piperidine ring imparts basic and nucleophilic characteristics, allowing it to participate in a wide variety of chemical reactions, making it a versatile tool for synthetic chemists. smolecule.com

General Overview of 4,4-Dimethyl-1,4'-bipiperidine within the Bipiperidine Structural Class

The bipiperidine structural class consists of molecules containing two piperidine rings linked by a single bond. These compounds, like 1,4'-bipiperidine, are recognized as important scaffolds in medicinal chemistry and materials science. evitachem.com They can act as rigid linkers or bridging ligands in the design of complex molecules, including coordination polymers and pharmaceutical agents.

The specific compound, "this compound," implies the presence of a methyl group on the 4-position of each piperidine ring. However, no distinct entry for a compound with this specific structure and substitution pattern is found in major chemical databases like PubChem or in the surveyed scientific literature. The available information often refers to isomers such as:

1,1'-Dimethyl-4,4'-bipiperidine : Where the methyl groups are attached to the nitrogen atoms of each ring. This compound is a known hydrogenation product of the herbicide paraquat. tandfonline.com

4,4'-Dimethyl-2,2'-bipiperidine : An isomer where the piperidine rings are connected at the 2 and 2' positions. tcichemicals.com

Due to the absence of specific research on this compound, a detailed overview of its unique characteristics within the bipiperidine class cannot be provided.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2 B8587362 4,4-Dimethyl-1,4'-bipiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

4,4-dimethyl-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C12H24N2/c1-12(2)5-9-14(10-6-12)11-3-7-13-8-4-11/h11,13H,3-10H2,1-2H3

InChI Key

VGUMKESQCPMQOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2CCNCC2)C

Origin of Product

United States

Synthetic Methodologies for 4,4 Dimethyl 1,4 Bipiperidine and Analogues

Direct Synthesis Routes for the Bipiperidine Scaffold

The direct formation of the bipiperidine framework relies on the strategic construction of the carbon-carbon or carbon-nitrogen bonds that define the two interconnected piperidine (B6355638) rings. These methods can be either intermolecular, joining two separate piperidine units, or intramolecular, forming one ring from a precursor already attached to the other.

Intermolecular Coupling Reactions of Piperidine Derivatives

Intermolecular coupling reactions represent a powerful method for constructing the bipiperidine skeleton by forming a direct bond between two pre-existing piperidine rings. One of the most versatile approaches in this category is the Suzuki cross-coupling reaction, which is renowned for its ability to form C-C bonds with high efficiency and functional group tolerance. organic-chemistry.org This protocol can be adapted to synthesize 4-substituted piperidines and, by extension, bipiperidines. The process typically involves the reaction of a piperidine-derived boronic acid or boronate ester with a suitable halopiperidine, catalyzed by a palladium complex. organic-chemistry.org

For instance, an N-protected 4-methylenepiperidine (B3104435) can undergo hydroboration to install a boron group at the 4-position. The resulting piperidinylborane can then be coupled with a halopiperidine (e.g., a 4-bromopiperidine (B2556637) derivative) in the presence of a palladium catalyst like PdCl2(dppf) to yield the 1,4'-bipiperidine structure. organic-chemistry.org The adaptability of this method allows for wide variation in both the piperidine components and their substituents, making it a valuable tool for creating diverse libraries of bipiperidine analogs. organic-chemistry.org

Intramolecular Cyclization Approaches

Intramolecular cyclization offers an alternative pathway to the bipiperidine scaffold. In this strategy, a single precursor molecule containing a complete piperidine ring and a linear chain with appropriate functional groups is designed to close into the second piperidine ring. A key advantage of this approach is the potential for high stereocontrol during the ring-forming step.

One notable method is the intramolecular reductive cyclization. nih.gov This can be exemplified by the synthesis of a 2,3,6-trisubstituted piperidine skeleton from a conjugated keto-azide intermediate. nih.gov In a hypothetical adaptation for a bipiperidine synthesis, a precursor such as an N-substituted piperidine with a pendant aldehyde or ketone and a terminal azide (B81097) or amine group could be induced to cyclize. For example, an intramolecular reductive amination between a terminal amine and an aldehyde on a side chain attached to the first piperidine ring would forge the second heterocyclic ring, completing the bipiperidine framework. Other techniques, such as intramolecular iodo-aldol cyclization or photoredox-mediated radical cyclizations, also provide viable routes for forming the second piperidine ring onto a pre-existing one. organic-chemistry.org

Metal-Catalyzed Synthetic Strategies

Transition metal catalysis has revolutionized the synthesis of complex molecules, and the formation of bipiperidines is no exception. Palladium, nickel, and copper catalysts are frequently employed to facilitate reactions that would otherwise be difficult to achieve, offering high yields and selectivity under relatively mild conditions.

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation has emerged as a highly effective one-pot method for elaborating the structure of bipiperidine scaffolds. mdpi.com This reaction introduces a carboxamide moiety by combining a halide, carbon monoxide, and an amine. While not forming the core bipiperidine C-C bond, it is instrumental in synthesizing complex amide derivatives, which are a prominent class of bipiperidine analogs with significant biological activity. mdpi.comnih.gov For example, this method can be used to attach a substituted piperidine amide to another piperidine ring, effectively functionalizing a pre-formed bipiperidine core. evitachem.com

The synthesis of CCR5 receptor antagonists, such as oximino-piperidino-piperidine amides, showcases this strategy. nih.gov In these syntheses, a pre-formed bipiperidine nucleus is coupled with another amine or functional group via an amide linkage generated through palladium-catalyzed carbonylation, highlighting the method's utility in medicinal chemistry. nih.govevitachem.com

Key Components in Palladium-Catalyzed Aminocarbonylation for Bipiperidine Analog Synthesis
ComponentRoleExampleReference
Aryl/Heteroaryl HalideSubstrate providing the main scaffold6-Iodoquinoline derivatives mdpi.com
AmineNucleophile forming the amide bond1,4'-Bipiperidine evitachem.com
Palladium CatalystFacilitates the coupling reactionPd(OAc)₂ or Pd₂(dba)₃ mdpi.commdpi.com
LigandStabilizes and activates the catalystPhosphine ligands (e.g., PPh₃, DavePhos) mdpi.comnih.gov
Carbon Monoxide (CO)Source of the carbonyl groupCO gas or a CO surrogate mdpi.com

Homocoupling and Dimerization Techniques for Bipiperidine Formation

Homocoupling reactions provide a direct and efficient route to symmetrical bipiperidines, such as the 4,4'-disubstituted variants. These methods involve the dimerization of a single piperidine-based precursor.

The Ullmann reaction is a classic method that uses copper to mediate the homocoupling of aryl halides. mdpi.com This technique can be applied to the synthesis of symmetrical 4,4'-bipiperidines by coupling two molecules of a 4-halopiperidine derivative. While traditional Ullmann conditions often require high temperatures, modern variations have improved the scope and mildness of the reaction. preprints.org

Wurtz-type coupling offers another pathway, typically using sodium metal to couple organic halides. mdpi.com This approach can be used for the dimerization of pyridines, which can subsequently be hydrogenated to form the corresponding saturated bipiperidines. mdpi.comresearchgate.net

Palladium-catalyzed homocoupling has also been developed as a powerful alternative. For example, Pd(OAc)₂ can catalyze the reductive homocoupling of halopyridines to form bipyridines in high yield, often using an alcohol as both the solvent and reductant. mdpi.com These bipyridine products serve as direct precursors to bipiperidines via catalytic hydrogenation.

Comparison of Homocoupling Techniques for Bipiperidine Synthesis
TechniqueMetal/CatalystPrecursorKey FeaturesReference
Ullmann CouplingCopper (Cu)4-HalopiperidineClassic method for symmetrical biaryls/biheterocycles. mdpi.compreprints.org
Wurtz CouplingSodium (Na)Halogenated Pyridine (B92270)Involves highly reducing conditions. mdpi.com
Palladium-Catalyzed HomocouplingPd(OAc)₂Halogenated PyridineLow catalyst loading and mild conditions. mdpi.com
Nickel-Catalyzed CouplingBis(1,5-cyclooctadiene)nickel(0) (B103923)Iodo-substituted aromaticsEffective for coupling iodo-precursors. orgsyn.org

Other Transition Metal-Mediated Syntheses

Beyond the specific methods detailed above, a broader range of transition metal-mediated reactions contributes to the synthesis of bipiperidines and their analogs.

Negishi and Stille couplings are powerful palladium-catalyzed cross-coupling reactions that offer alternatives to the Suzuki coupling. The Negishi reaction utilizes organozinc reagents, while the Stille reaction employs organotin compounds. mdpi.compreprints.org These methods have been successfully used to prepare 2,2'-bipyridine (B1663995) derivatives and can be conceptually extended to bipiperidine synthesis by using appropriate saturated heterocyclic precursors or by reducing the resulting bipyridines. mdpi.com

Nickel-catalyzed couplings also play a role, particularly in the dimerization of aryl halides. For example, bis(1,5-cyclooctadiene)nickel(0) has been shown to effectively couple iodo-aromatic compounds to form biaryls, a strategy applicable to the synthesis of the bipiperidine scaffold from suitable iodo-piperidine precursors. orgsyn.org The ongoing development in transition metal catalysis continues to provide new and more efficient pathways for constructing these valuable heterocyclic structures. nih.gov

Multi-Step Synthetic Sequences and Chemo-Selective Transformations

The construction of the 4,4-Dimethyl-1,4'-bipiperidine framework typically relies on multi-step synthetic sequences that allow for the precise installation of the methyl groups and the formation of the C-C bond linking the two piperidine rings. These sequences often begin with more readily available pyridine or piperidine precursors. smolecule.comsmolecule.com

A common strategy for forming the bipiperidine core is the catalytic hydrogenation of the corresponding 4,4'-bipyridine (B149096) precursor. However, for a dimethylated analogue, the synthesis is more complex. A plausible route could involve the coupling of two appropriately substituted piperidine rings or the reaction of a pre-formed 4-methylpiperidine (B120128) derivative with a suitable electrophile to construct the second ring, followed by another methylation step.

Key Synthetic Approaches:

Reductive Amination: This is a versatile method for forming the C-N bonds in the piperidine rings and for coupling piperidine units. It involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. masterorganicchemistry.com For instance, a 4-methylpiperidin-4-one could be reacted with a piperidine derivative under reductive amination conditions to form the 1,4'-bipiperidine linkage. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can selectively reduce the intermediate iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.comresearchgate.net

Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the bipiperidine core. vulcanchem.comacs.org These methods allow for the coupling of a piperidine with a suitably functionalized second piperidine or a precursor that can be subsequently cyclized.

Catalytic Hydrogenation: The most established route to the parent 4,4'-bipiperidine (B102171) involves the catalytic hydrogenation of 4,4'-bipyridine. This reduction of the aromatic pyridine rings to saturated piperidine rings is a critical chemo-selective transformation. The challenge lies in achieving complete reduction without unwanted side reactions. Modern catalysts, including iridium(III) complexes, have shown high efficacy and selectivity for the ionic hydrogenation of pyridines to piperidines, even in the presence of reduction-sensitive functional groups. chemrxiv.orgresearchgate.net This allows for late-stage hydrogenation in complex molecule synthesis. chemrxiv.org

Chemo-selective transformations are crucial, especially when dealing with functionalized precursors. For example, when synthesizing analogues with other reactive groups, it is essential to choose reaction conditions that selectively reduce the pyridine rings or form the bipiperidine linkage without affecting these other functionalities. chemrxiv.orgresearchgate.net The development of chemo-enzymatic methods, which combine chemical and enzymatic steps, offers a powerful strategy for achieving high chemo- and stereoselectivity in the synthesis of complex piperidine derivatives. nih.gov

A hypothetical multi-step synthesis for this compound might start from 4-methylpyridine. This could be converted to a piperidine derivative, which is then coupled with another functionalized piperidine ring. The final methylation step would then yield the target compound.

Methodological Advancements in Yield Enhancement and Purity Control

Yield Enhancement:

The choice of catalyst and reaction conditions plays a pivotal role in maximizing the yield.

Catalyst Selection: For hydrogenation reactions, catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are traditionally used, often under high pressure. However, research into more efficient and selective catalysts is ongoing. Homogeneous catalysts, like specific iridium(III) or rhodium complexes, can operate under milder conditions and offer higher selectivity, which often translates to better yields by minimizing side-product formation. chemrxiv.orgresearchgate.net In some coupling reactions, using specific ligands like DavePhos or HPtBu₃BF₄ with a palladium catalyst can significantly improve reaction outcomes. acs.org

Reaction Optimization: Optimizing parameters such as temperature, pressure, solvent, and reaction time is crucial. For instance, in reductive amination, the use of molecular sieves can help drive the reaction to completion by removing water, thus improving the yield. researchgate.net In some patented processes for related compounds, techniques like reverse dropwise addition of reactants are employed to ensure complete conversion and increase the yield. google.com Microwave-assisted synthesis has also been used to enhance the efficiency of reactions involving piperidine derivatives. evitachem.com

Purity Control:

Achieving high purity requires effective removal of starting materials, by-products, and residual catalysts.

Purification Techniques: Standard laboratory techniques such as recrystallization and column chromatography are fundamental for purifying the final product and intermediates. The choice of solvent system for these techniques is critical for effective separation.

Process Control: Careful monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) allows for the reaction to be stopped at the optimal time, preventing the formation of degradation products. acs.org

Advanced Methods: For industrial-scale production, advanced purification methods and automation are incorporated to meet stringent pharmaceutical-grade standards. This can include specialized chromatographic techniques or the formation of salts (e.g., dihydrochloride) to facilitate purification and handling. smolecule.com

The table below summarizes key parameters from methodologies applicable to the synthesis of bipiperidine analogues.

Methodology Key Reagents/Catalysts Typical Conditions Focus of Advancement Reference(s)
Catalytic HydrogenationPd/C, Pt, Iridium(III) complexesHigh pressure (e.g., 50 psi), 25°C or mild conditions with newer catalystsHigher selectivity, tolerance of functional groups, lower catalyst loading chemrxiv.org
Reductive AminationNaBH(OAc)₃, NaBH₃CNRoom temperature, inert solvent (e.g., THF, ethanol)Mild conditions, high chemo-selectivity, improved yields masterorganicchemistry.comresearchgate.net
Palladium-Catalyzed CouplingPd(OAc)₂, specific ligands (e.g., DavePhos)Elevated temperatures (e.g., 140°C), DMF solventBroader substrate scope, one-pot processes acs.orgmdpi.com
PurificationRecrystallization, ChromatographyVaries based on compound propertiesHigh purity for pharmaceutical applications

These advancements collectively contribute to the efficient and reliable synthesis of complex molecules like this compound, making them more accessible for research and development.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including connectivity and stereochemistry.

High-Resolution ¹H NMR Analysis of Proton Environments and Conformational Preferences

A high-resolution ¹H NMR spectrum of 4,4-Dimethyl-1,4'-bipiperidine would be expected to reveal distinct signals for each unique proton environment. The analysis would focus on:

Chemical Shifts (δ): The positions of the signals would indicate the electronic environment of the protons. The protons on the piperidine (B6355638) rings would appear in the aliphatic region. The two methyl groups at the C4 position would likely produce a singlet, shifted upfield. Protons on carbons adjacent to the nitrogen atoms would be deshielded and appear at a lower field.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the assignments.

Coupling Constants (J): The splitting patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between neighboring protons. The magnitude of the coupling constants would provide insight into the dihedral angles between protons, which is crucial for determining the conformational preferences of the two piperidine rings (e.g., chair-chair) and the relative orientation of the substituents (axial vs. equatorial).

¹³C NMR Spectroscopy for Carbon Skeleton Connectivity and Substituent Effects

The ¹³C NMR spectrum would provide a map of the carbon framework of the molecule. Key aspects of the analysis would include:

Chemical Shifts (δ): Each unique carbon atom would produce a distinct signal. The chemical shifts would help identify the carbon types (e.g., CH₃, CH₂, CH, quaternary C). The C4 carbon bearing the two methyl groups would be a key quaternary signal. The carbons bonded to nitrogen (C-N) would be shifted downfield compared to other methylene (B1212753) carbons in the rings.

Substituent Effects: The presence of the dimethyl group at C4 and the bipiperidine linkage would influence the chemical shifts of the nearby carbon atoms, providing further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, mapping out the proton-proton connectivity within each piperidine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. It would be critical for confirming the connectivity between the two piperidine rings at the 1,4'-positions and for assigning the quaternary C4 carbon by observing correlations from the methyl protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places). This exact mass measurement would allow for the unambiguous determination of the elemental composition and molecular formula (C₁₂H₂₄N₂ for this compound), confirming that the synthesized compound has the correct atomic makeup.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. Analysis of the fragmentation pattern for this compound would involve identifying key fragment ions. Expected fragmentation pathways would include:

Cleavage of the C-C bond between the two piperidine rings.

Alpha-cleavage adjacent to the nitrogen atoms, a common fragmentation pathway for amines, leading to the loss of alkyl radicals.

Loss of one of the methyl groups from the C4 position. The masses of these characteristic fragments would provide strong evidence to confirm the specific arrangement of the atoms within the this compound structure.

Advanced Structural Analysis of 4,4'-Dimethyl-1,4'-bipiperidine

A detailed spectroscopic and crystallographic investigation of the specific chemical compound 4,4'-Dimethyl-1,4'-bipiperidine could not be conducted due to a lack of available scientific literature and data in the public domain.

Extensive searches for experimental data pertaining to the Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray crystallography of 4,4'-Dimethyl-1,4'-bipiperidine did not yield specific results for this compound. The required information for a thorough analysis as per the requested outline is not present in published scientific databases or research articles.

While information is available for the parent compound, 4,4'-bipiperidine (B102171) , and its various other derivatives, this data is not directly transferable to the 4,4'-dimethylated analogue. The addition of methyl groups at the 4 and 4' positions would significantly alter the molecule's vibrational modes (FTIR and Raman spectra) and its solid-state packing and conformation (X-ray crystallography). Therefore, using data from related but distinct molecules would be scientifically inaccurate.

Further research or de novo synthesis and characterization of 4,4'-Dimethyl-1,4'-bipiperidine would be required to generate the experimental data necessary to fulfill the detailed structural elucidation requested.

Reactivity Profiles and Mechanistic Investigations of 4,4 Dimethyl 1,4 Bipiperidine

Nitrogen-Centered Reactivity

The nucleophilic character of the lone pair of electrons on the nitrogen atoms is central to the reactivity of 4,4-dimethyl-1,4'-bipiperidine. This reactivity is, however, modulated by the steric hindrance imposed by the gem-dimethyl group on one of the piperidine (B6355638) rings.

N-Alkylation Reactions and Regioselectivity

N-alkylation of piperidine and its derivatives is a fundamental transformation in organic synthesis. In the case of this compound, the presence of two nitrogen atoms raises the question of regioselectivity. The nitrogen on the piperidine ring lacking the gem-dimethyl group is generally more susceptible to alkylation due to lesser steric hindrance.

Studies on analogous systems, such as the N-alkylation of 1,4-dihydropyridines, often utilize a strong base like sodium hydride to deprotonate the nitrogen, followed by the addition of an alkyl halide to achieve alkylation. researchgate.net The choice of base and solvent can significantly influence the regioselectivity of such reactions in molecules with multiple reactive sites. beilstein-journals.org For instance, in the alkylation of the 1H-indazole scaffold, sodium hydride in tetrahydrofuran (B95107) has been shown to provide high N-1 regioselectivity, highlighting the importance of reaction conditions in directing the outcome. beilstein-journals.orgd-nb.info While specific studies on the regioselective N-alkylation of this compound are not extensively detailed in the provided search results, the principles of steric and electronic effects suggest that alkylating agents will preferentially react at the less hindered nitrogen atom. d-nb.info

Reagent SystemExpected Major ProductRationale
Sodium Hydride / Alkyl Halide1'-Alkyl-4,4-dimethyl-1,4'-bipiperidineDeprotonation followed by nucleophilic attack at the less sterically hindered nitrogen.
Alkyl Tosylate1'-Alkyl-4,4-dimethyl-1,4'-bipiperidineTosylates are good leaving groups, facilitating SN2 reaction at the more accessible nitrogen. d-nb.info

Acylation and Amidation Reactions

Acylation and amidation reactions of this compound involve the reaction of the nitrogen atoms with acylating agents such as acyl chlorides or anhydrides. Similar to alkylation, the regioselectivity of these reactions is expected to be influenced by steric factors. The nitrogen of the unsubstituted piperidine ring is the more likely site of acylation.

In related heterocyclic systems, N-acylation can sometimes be followed by an isomerization to a more thermodynamically stable product. beilstein-journals.org The application of acyl-1,4-dihydropyridines as universal acylation reagents in organic synthesis underscores the utility of N-acylated heterocyclic compounds. nih.gov These reagents can act as single-electron reductants and sources of acyl radicals, participating in a variety of chemical transformations. nih.gov

Nucleophilic Reactivity of the Nitrogen Atoms

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. The nucleophilicity of these atoms is a key factor in their ability to participate in alkylation, acylation, and complexation reactions. The steric hindrance provided by the gem-dimethyl group at the C4 position reduces the nucleophilicity of the adjacent nitrogen atom compared to the nitrogen in the other piperidine ring.

The nucleophilic character of nitrogen heterocycles is fundamental to their role in the synthesis of more complex molecules. acs.org For example, the nucleophilic displacement of trimethylammonium groups on bipyridines allows for the introduction of a variety of functional groups. acs.org This type of reactivity highlights the potential for the nitrogen atoms in this compound to act as nucleophiles in substitution reactions.

Oxidative and Reductive Transformations of the Bipiperidine System

The bipiperidine system can potentially undergo oxidative and reductive transformations. Oxidation could involve the nitrogen atoms to form N-oxides or the carbon skeleton, while reduction would typically apply to derivatives of the bipiperidine system, such as those containing unsaturated functionalities.

Research into the oxidative-reductive transformations of related 1,4-dihydropyridine (B1200194) derivatives has shown that these systems can participate in electron transfer processes. researchgate.net For instance, the reduction of a nitro group can be achieved by an intermediately formed 1,4-dihydropyridine derivative. researchgate.net While specific studies on the oxidation and reduction of this compound are limited in the provided results, the general principles of heterocyclic chemistry suggest that such transformations are feasible under appropriate reaction conditions.

Complex Formation and Coordination Chemistry with Metal Ions

The nitrogen atoms of this compound can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal ions. This property allows the molecule to function as a ligand in the formation of transition metal complexes.

Ligand Properties of this compound in Transition Metal Complexes

As a bidentate or bridging ligand, this compound can coordinate to one or two metal centers, respectively. The steric bulk of the gem-dimethyl group can influence the coordination geometry and the stability of the resulting metal complexes.

The coordination chemistry of nitrogen-containing ligands is a vast and well-studied field. Biguanides, for example, are excellent N-donor bidentate ligands that form stable complexes with a wide range of transition metals. mdpi.com Similarly, Schiff base ligands derived from salicylaldehyde (B1680747) and diamines readily form complexes with transition metal ions, and these complexes have been extensively studied for their various applications. uniroma1.it

In the context of 4,4'-dimethyl-2,2'-bipyridine, a structurally related ligand, complexation with transition metals such as Co(II), Ni(II), Zn(II), and Cu(II) has been reported. nih.gov These complexes exhibit interesting structural features and spectroscopic properties, including metal-to-ligand charge transfer (MLCT) absorption bands. nih.govresearchgate.net The study of such complexes provides insights into how the electronic and steric properties of the ligand influence the characteristics of the resulting metal complex. The coordination of ligands to metal centers can result in improved pharmacological profiles and a wider spectrum of activity in biologically active molecules. mdpi.com

Metal IonPotential Coordination ModePotential Complex Geometry
Cu(II)Bidentate or BridgingSquare Planar, Tetrahedral, or Octahedral
Ni(II)Bidentate or BridgingSquare Planar or Octahedral
Zn(II)Bidentate or BridgingTetrahedral or Octahedral
Co(II)Bidentate or BridgingTetrahedral or Octahedral

Potentiometric and Thermodynamic Studies of Metal-Ligand Equilibria

A thorough search for potentiometric and thermodynamic data on the metal-ligand equilibria of this compound yielded no specific studies. Research in this area typically involves determining the stability constants of metal complexes in solution, which provides insight into the strength of the interactions between the metal ion and the ligand. These studies often employ potentiometric titrations to measure the concentrations of species in equilibrium, allowing for the calculation of thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complex formation.

Such data is crucial for understanding the spontaneity and nature of the complexation reactions. For instance, negative values of ΔG indicate a spontaneous process, while the signs of ΔH and ΔS reveal whether the reaction is exothermic or endothermic and whether there is an increase or decrease in disorder, respectively.

Without experimental data, it is impossible to present a data table of stability constants or thermodynamic parameters for metal complexes of this compound.

Detailed Mechanistic Studies of Bipiperidine-Involving Reactions

For a compound like this compound, such studies could explore its role as a catalyst, a ligand in substitution or redox reactions, or its degradation pathways. The absence of such research in the public domain means that no detailed reaction mechanisms, kinetic data, or proposed intermediates involving this specific compound can be reported.

Derivatization Strategies and Analog Synthesis

Modification of the Piperidine (B6355638) Ring Substituents

There is a lack of published research detailing the modification of the gem-dimethyl group on one piperidine ring or the introduction and subsequent modification of substituents on either ring of the 4,4-Dimethyl-1,4'-bipiperidine scaffold.

Introduction of Diverse Functional Groups onto the Bipiperidine Core

Specific methodologies for introducing a variety of functional groups (such as hydroxyl, carbonyl, amino, or carboxyl groups) onto the carbon or nitrogen atoms of the this compound core have not been reported. While studies exist for other bipiperidine systems, the influence of the 4,4-dimethyl substitution on the feasibility and regioselectivity of such reactions is unknown.

Synthesis of Conformationally Constrained or Flexible Analogues

Information regarding the synthesis of analogues of this compound with restricted or enhanced bond rotation between the two piperidine rings is absent from the literature. Conformational analysis of substituted piperidines and cyclohexanes has been studied, but these general findings have not been specifically applied to or validated for the target compound.

Stereoselective Synthesis of Chiral Bipiperidine Derivatives

There are no available reports on the stereoselective synthesis of chiral derivatives originating from the this compound structure. The development of chiral centers on this specific bipiperidine core, and methods to control their stereochemistry, remains an unexplored area of research.

Until dedicated synthetic and analytical studies on this compound are published, a thorough and scientifically rigorous article on its derivatization strategies as requested cannot be compiled.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods are fundamental for understanding chemical bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.

For 4,4-Dimethyl-1,4'-bipiperidine, DFT calculations would typically be initiated by proposing an initial three-dimensional structure. A geometry optimization is then performed, where the energy of the molecule is minimized with respect to the coordinates of its atoms. This process yields a stable, low-energy conformation of the molecule. Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d) or larger), are commonly employed for such optimizations of organic molecules. researchgate.net

Table 1: Representative Geometric Parameters from DFT Optimization (Note: The following data is illustrative of typical results for a substituted bipiperidine and not from a specific study on this compound.)

Parameter Predicted Value
C-N (inter-ring) bond length ~1.45 Å
C-N-C bond angle (within piperidine (B6355638) ring) ~112°

Once an optimized geometry is obtained, DFT can be used to predict various spectroscopic properties.

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the magnetic shielding tensors of atomic nuclei. nih.gov These can then be converted to chemical shifts (¹H and ¹³C) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts for the protons and carbons in this compound would be highly sensitive to their chemical environment, including the conformation of the piperidine rings and the spatial relationship between the two rings.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy, it is computationally expensive for studying the dynamic behavior of molecules over time. Molecular mechanics and dynamics simulations offer a computationally more feasible approach to explore conformational landscapes and molecular motion.

The flexibility of this compound arises from the rotation around the C-N bond linking the two piperidine rings and the potential for ring inversion of each piperidine unit. A thorough conformational analysis is necessary to identify the various stable conformers and the energy barriers that separate them.

Molecular mechanics force fields (e.g., MMFF94, AMBER) can be used to rapidly screen the potential energy surface. This typically involves systematically rotating the C-N torsional angle and calculating the steric energy at each step. The resulting energy profile reveals the low-energy conformers. For this compound, one would expect to find multiple energy minima corresponding to different relative orientations of the piperidine rings. The presence of the dimethyl groups on one ring will influence the steric interactions and thus the preferred conformations. ias.ac.in

The rotation around the central C-N bond is not free but is hindered by an energy barrier. The height of this torsional energy barrier determines the rate of interconversion between different conformers at a given temperature. Computational methods can be used to calculate this barrier by identifying the lowest energy ground state conformation and the highest energy transition state along the rotational coordinate.

DFT calculations can provide accurate estimates of these barriers. rsc.org For biphenyl (B1667301) systems, which are analogous in their rotational behavior, DFT has been shown to be a reliable method for calculating torsional barriers. rsc.orgsemanticscholar.orgresearchgate.net For this compound, the transition state for rotation around the C-N bond would likely involve an eclipsing of substituents on the two rings, leading to steric hindrance. The calculated energy difference between this transition state and the ground state conformer would represent the torsional energy barrier.

Table 2: Illustrative Torsional Energy Barriers for Related Systems (Note: These values are for analogous systems and serve to illustrate the expected magnitude for this compound.)

System Rotational Barrier (kcal/mol)
Biphenyl ~2.0
Substituted Biphenyls 6.0 - 45.0

Mechanistic Insights from Computational Modeling (e.g., Transition State Analysis)

Beyond static properties and conformational dynamics, computational modeling can elucidate reaction mechanisms. For this compound, a key dynamic process is the chair-to-chair ring inversion of the piperidine rings.

Transition state theory can be applied to study this process. The transition state for the ring inversion of a single piperidine ring is a high-energy, non-chair conformation (e.g., a half-chair or boat-like structure). DFT calculations can be used to locate the exact geometry and energy of this transition state. The energy difference between the ground state chair conformation and the transition state is the activation energy for the ring inversion. These calculations would provide quantitative data on the flexibility of the piperidine rings within the this compound structure and how the substitution pattern affects the inversion barrier.

Applications of 4,4 Dimethyl 1,4 Bipiperidine in Chemical Synthesis and Advanced Materials

Role as a Versatile Synthetic Building Block in Organic Synthesis

The 1,4'-bipiperidine core structure is recognized as a valuable building block in organic synthesis, particularly in the creation of more complex molecules. chemimpex.comresearchgate.net Its bifunctional nature, possessing two nitrogen atoms, allows for a variety of chemical modifications and its incorporation into larger molecular frameworks. chemimpex.com For instance, the 1,4'-bipiperidine moiety has been utilized in the synthesis of 3-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. researchgate.net This suggests that the 1,4'-bipiperidine structure can serve as a foundational component in the assembly of intricate heterocyclic systems.

Utilization as a Catalyst or Reagent in Chemical Transformations

There is a lack of specific information in the scientific literature regarding the use of 4,4-Dimethyl-1,4'-bipiperidine as a catalyst or reagent in chemical transformations. While related compounds, such as certain diamines, are known to act as catalysts in various organic reactions, no documented catalytic applications for this compound were identified in the performed search.

Integration into Supramolecular Architectures

No specific research findings were found that detail the integration of this compound into supramolecular architectures. The ability of a molecule to form supramolecular assemblies is highly dependent on its structure, including the presence and positioning of functional groups capable of non-covalent interactions. While the nitrogen atoms in the bipiperidine structure could potentially participate in hydrogen bonding or coordination with metal ions, there is no available data to confirm the formation of such architectures with the 4,4-dimethyl derivative.

Potential in the Development of Photonic and Specialty Materials

There is no information available in the scientific literature regarding the potential or actual use of this compound in the development of photonic or specialty materials. The development of such materials often relies on specific electronic and structural properties of the constituent molecules, and the properties of this compound in this context have not been reported.

Properties of the Parent Compound: 1,4'-Bipiperidine

To provide some context, the properties of the parent compound, 1,4'-bipiperidine, are presented below. It is important to note that these properties may differ from those of this compound due to the presence of the two methyl groups.

PropertyValue
Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS Number 4897-50-1
IUPAC Name 1-(piperidin-4-yl)piperidine

Advanced Analytical Methodologies for Detection and Quantification Excluding Biological Matrices

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile compounds like 4,4-Dimethyl-1,4'-bipiperidine. It excels in separating the target analyte from impurities, starting materials, and byproducts, making it ideal for purity determination.

The separation in HPLC is typically achieved using a reversed-phase (RP) column, such as a C18 or C8, where the stationary phase is nonpolar. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, like acetonitrile or methanol. For basic compounds such as this compound, it is often necessary to add modifiers to the mobile phase to improve peak shape and prevent tailing. This can include acids like trifluoroacetic acid (TFA) or phosphoric acid to ensure the analyte is in its protonated form, or employing a buffer to maintain a consistent pH.

Detection is commonly performed using a UV-Vis detector. Since this compound lacks a strong chromophore, detection at low wavelengths (e.g., ~210 nm) is often necessary. For enhanced sensitivity and specificity, particularly when UV-absorbing impurities are not a concern, a Charged Aerosol Detector (CAD) can be utilized, which offers near-universal response for non-volatile analytes. lpdlabservices.co.uk

In cases where the compound needs to be separated from its isomers or requires higher sensitivity, derivatization with a UV-absorbing agent can be performed pre-column. biosynce.com This involves reacting the secondary amine groups of the bipiperidine with a reagent to attach a chromophore, allowing for detection at higher, more selective wavelengths.

Interactive Table: Typical HPLC Conditions for Piperidine (B6355638) Derivatives
ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Mixed-Mode (Ion-Exchange/RP)Chiral Column (e.g., Crownpak™ CR+)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: WaterB: Acetonitrile with Ammonium FormatePerchloric Acid (pH 1.0) : Methanol (95:5)
Elution GradientGradientIsocratic
Flow Rate 1.0 mL/min0.5 mL/min0.6 mL/min
Detector UV-Vis (e.g., 210 nm)Charged Aerosol Detector (CAD)Refractive Index (RI)
Temperature 30°C55°C0°C
Application Purity analysis, impurity profilingQuantification without derivatizationChiral separation

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC analysis can be effectively performed, often following a derivatization step to increase its volatility and improve chromatographic performance.

Direct analysis without derivatization is possible using a robust, high-temperature capillary column, often with a polar stationary phase. However, the presence of two secondary amine groups can lead to peak tailing due to interaction with active sites on the column or in the injector. Therefore, derivatization is a common strategy. mdpi.com The secondary amine functionalities can be converted into less polar and more volatile derivatives, such as by acylation (e.g., using trifluoroacetic anhydride) or silylation. This process minimizes analyte-column interactions, resulting in sharper, more symmetrical peaks and improved quantification. nih.gov

For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds and is suitable for quantification. nih.gov For more selective and sensitive detection, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) can be used, as it offers high selectivity for nitrogen-containing compounds. mdpi.comhkbu.edu.hk For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the method of choice. GC-MS provides structural information based on the mass fragmentation pattern of the analyte, confirming the identity of this compound and its derivatives. researchgate.netnih.gov

Interactive Table: Typical GC Conditions for Amine Analysis
ParameterCondition 1 (Direct)Condition 2 (Derivatized)
Column Fused Silica Capillary (e.g., SE-30, 60m)DB-5ms (e.g., 30m x 0.25mm)
Derivatization NonePentafluorobenzoyl chloride
Injector Temp. 250°C260°C
Oven Program 40°C ramped to 280°C50°C ramped to 290°C
Carrier Gas HeliumHelium
Detector Flame Ionization Detector (FID) / Nitrogen-Phosphorus Detector (NPD)Electron Capture Detector (ECD) / Mass Spectrometer (MS)
Application Routine purity checksTrace analysis, structural confirmation

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis offers a high-efficiency separation alternative to chromatography-based methods. CE separates analytes based on their charge-to-size ratio in an electric field. mdpi.com For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most straightforward approach.

In CZE, the analysis is conducted in a fused-silica capillary filled with a background electrolyte (BGE), typically an acidic buffer (e.g., phosphate or acetate buffer). At low pH, the secondary amine groups of the bipiperidine will be protonated, giving the molecule a net positive charge. When a voltage is applied, the positively charged analyte migrates towards the cathode. Separation from other components in a sample occurs because different ions move at different velocities depending on their electrophoretic mobility. mdpi.com

Key parameters that can be optimized to achieve separation include the pH and concentration of the BGE, the applied voltage, and the capillary temperature. mdpi.com Detection is most commonly achieved by UV-Vis absorbance, similar to HPLC. If higher sensitivity is needed or if the compound needs to be separated from a complex matrix, coupling CE with mass spectrometry (CE-MS) provides a powerful analytical tool. nih.gov

Spectrophotometric and Electrochemical Methods for Quantification in Chemical Systems

Spectrophotometric and electrochemical methods can serve as simpler, more rapid alternatives to chromatographic techniques for the quantification of this compound, particularly in process monitoring or for bulk sample assays where high-throughput analysis is desired.

Spectrophotometric Methods Direct UV-Vis spectrophotometry is generally not feasible due to the compound's lack of a significant chromophore. technologynetworks.com However, quantification can be achieved through derivatization or complexation reactions that produce a colored product. lpdlabservices.co.uk One common approach for secondary amines is the formation of dithiocarbamates by reaction with carbon disulfide in an appropriate solvent. hkbu.edu.hkacs.org Another strategy involves charge-transfer complexation, where the amine acts as an electron donor and reacts with an electron acceptor like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or chloranil to form a colored complex that can be measured spectrophotometrically. nih.govekb.eg The intensity of the color, measured at the wavelength of maximum absorbance (λmax), is proportional to the concentration of the amine, allowing for quantification based on a calibration curve.

Electrochemical Methods Electrochemical techniques offer high sensitivity for the detection of electroactive compounds. biosynce.com Aliphatic secondary amines, including the piperidine moiety within this compound, can be oxidized at an electrode surface. rsc.orgacs.org Cyclic Voltammetry (CV) can be used to study the oxidation potential of the compound at an electrode, such as glassy carbon. The amine undergoes an irreversible oxidation, producing a peak current that is proportional to its concentration. rsc.org This principle can be applied for quantitative analysis using techniques like amperometry, where a constant potential is applied and the resulting current is measured. biosynce.com Electrochemical detectors can also be coupled with HPLC systems (HPLC-ECD) to provide a highly sensitive and selective method for quantifying the compound in solution. nih.gov

Future Research Directions in 4,4 Dimethyl 1,4 Bipiperidine Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of N-heterocycles is a cornerstone of organic chemistry, and the development of environmentally benign methods is a paramount goal. nih.gov Future research into the synthesis of 4,4-Dimethyl-1,4'-bipiperidine will likely pivot towards greener and more efficient methodologies that minimize waste and energy consumption.

One promising avenue is the adoption of green chemistry principles , which emphasize the use of safer solvents, renewable starting materials, and catalytic processes. rasayanjournal.co.inmdpi.com Researchers are expected to explore alternatives to traditional volatile organic solvents, investigating the use of water, poly(ethylene glycol) (PEG), or bio-based solvents for the synthesis of bipiperidine scaffolds. mdpi.comacs.org Furthermore, techniques such as microwave-assisted synthesis, which can accelerate reaction rates and reduce side-product formation, present a viable path for process intensification. rasayanjournal.co.in

Another critical area of focus will be the development of novel catalytic systems. Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) , for instance, offers an atom-economical route to N-heterocycles using abundant alcohol starting materials, producing only water and hydrogen as byproducts. rsc.org Adapting such strategies for the coupling of piperidine (B6355638) moieties could represent a significant leap forward. Additionally, the direct C-H functionalization of piperidine rings is a powerful, albeit challenging, strategy for forming the C-C or C-N linkage in bipiperidines. nih.govnih.govresearchgate.net Future work will likely involve designing selective catalysts, potentially including photoredox systems, that can precisely target specific C-H bonds for coupling, thereby streamlining the synthesis and avoiding the need for pre-functionalized starting materials. nih.govacs.org

Synthetic StrategyKey AdvantagesPotential for this compound
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, improved yields.Faster screening of reaction conditions and rapid analogue synthesis.
Use of Green Solvents (e.g., Water, PEG) Reduced environmental impact, improved safety. mdpi.comDevelopment of eco-friendly production processes.
Acceptorless Dehydrogenative Coupling (ADC) High atom economy, use of renewable alcohols, green byproducts (H₂O, H₂). rsc.orgA sustainable alternative to classical cross-coupling methods.
Direct C-H Functionalization/Activation Step-economy, avoids pre-functionalization of substrates. acs.orgMore direct and efficient assembly of the bipiperidine core.

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction kinetics, mechanisms, and the influence of process parameters is crucial for developing robust and scalable synthetic routes. Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing through real-time measurements, is set to revolutionize the synthesis of complex molecules like this compound. mt.comwikipedia.orglongdom.org The integration of advanced spectroscopic probes for in situ and real-time monitoring will be a key research direction.

Raman spectroscopy is a powerful, non-invasive technique well-suited for online monitoring. mdpi.com Its low sensitivity to water and the ability to use fiber-optic probes make it ideal for analyzing reactions in real-time, even within challenging environments like microwave reactors. spectroscopyonline.comnih.gov Future research could involve developing chemometric models to correlate Raman spectral data with the concentration of reactants, intermediates, and the final this compound product, enabling precise control over the reaction endpoint and impurity profiles. mdpi.comsemanticscholar.org

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy , particularly with the advent of high-performance benchtop and flow-NMR systems, offers a wealth of structural and quantitative information. rsc.orgmagritek.com Implementing in situ NMR allows chemists to directly observe reactive intermediates and gain unparalleled insight into reaction mechanisms. beilstein-journals.orgrsc.org A stopped-flow benchtop NMR system, for example, can provide convenient and quantitative data on reaction progress, helping to rapidly optimize parameters like temperature, catalyst loading, and reagent stoichiometry. rsc.orgmdpi.com

TechnologyInformation GainedApplication in Synthesis
In Situ Raman Spectroscopy Vibrational modes, functional group changes, concentration profiles, polymorphism. mdpi.comReal-time tracking of reactant consumption and product formation; endpoint determination.
Flow/In Situ NMR Spectroscopy Detailed structural information, quantification of all species, detection of intermediates. magritek.comMechanistic studies, kinetic analysis, and rapid process optimization.
Process Analytical Technology (PAT) Comprehensive process understanding and control. mt.comhamiltoncompany.comEnsuring consistent product quality and facilitating scalable, robust manufacturing.

Deeper Integration of High-Throughput Experimentation and Automation in Synthesis

The optimization of synthetic reactions, particularly complex multi-variable processes like transition metal-catalyzed cross-couplings, can be a time- and resource-intensive endeavor. High-Throughput Experimentation (HTE) and automated synthesis platforms offer a solution by enabling the rapid, parallel execution and analysis of hundreds of reactions. cognit.caoxfordglobal.com

Future research will focus on applying HTE to discover and optimize the synthesis of this compound. Commercially available screening kits, for example, allow chemists to rapidly evaluate a wide array of catalysts, ligands, and bases for C-N bond-forming reactions like the Buchwald-Hartwig amination. sigmaaldrich.com Such platforms can be used to quickly identify the optimal conditions for coupling a 4-methylpiperidine (B120128) fragment with a suitable 4-substituted piperidine precursor, minimizing the amount of precious starting material consumed. scienceintheclassroom.org A recent analysis highlighted that many metal-catalyzed C-N couplings fail when applied to complex drug-like molecules, underscoring the need for robust screening methods to overcome these challenges. scienceintheclassroom.org

Expansion of Non-Biological Applications, including New Catalytic Systems and Material Science Innovations

While bipiperidine scaffolds are prevalent in medicinal chemistry, the unique steric and electronic properties of this compound suggest significant potential in non-biological applications. Future research is expected to explore its utility as a novel building block in catalysis and materials science.

In the realm of catalysis , sterically hindered diamines can serve as valuable ligands for transition metals. The gem-dimethyl group on one of the piperidine rings imparts specific steric bulk that could influence the selectivity and activity of a metal center. Research could focus on synthesizing and evaluating transition metal complexes of this compound as catalysts for various organic transformations. By analogy, 2,2'-bipyridine (B1663995) is a well-established "privileged ligand" in catalysis and materials science, and exploring its saturated, sterically hindered bipiperidine counterpart is a logical next step. researchgate.netresearchgate.netrsc.org These new catalytic systems could find applications in areas such as CO₂ reduction or photoredox catalysis. whiterose.ac.uk

In material science , sterically hindered diamines are used as chain extenders or curatives in polymers like polyureas and polyurethanes. tri-iso.comtri-iso.com The controlled reactivity of these amines, a result of steric hindrance, allows for longer gel times, which is crucial for processability and achieving desired material properties. mdpi.com this compound could be investigated as a novel monomer or cross-linking agent for creating specialty polymers with enhanced thermal stability, mechanical strength, or unique surface properties. Its rigid, non-planar structure could disrupt polymer chain packing in predictable ways, leading to materials with tailored characteristics. This is analogous to how 4,4'-bipyridine (B149096) derivatives are used as building blocks for responsive and functional materials. mdpi.com

Q & A

Q. What role does this compound play in coordination chemistry, and how does it stabilize metal complexes?

  • Methodological Answer : The compound acts as a bidentate ligand, coordinating via nitrogen atoms to metals like Pd(II) or Cu(II). Potentiometric titration (e.g., pH-metric studies) determines stability constants (logβ). X-ray structures of palladium complexes reveal square-planar geometries, with ligand distortion angles impacting catalytic activity in cross-coupling reactions .

Q. How can structural modifications of this compound enhance its selectivity for specific enzyme targets?

  • Methodological Answer : Introduce substituents (e.g., fluorine or hydroxyl groups) at strategic positions to modulate steric and electronic effects. Structure-activity relationship (SAR) studies using parallel synthesis (e.g., 96-well plate libraries) identify optimal moieties. Enzymatic assays (e.g., fluorescence-based kinase inhibition) quantify selectivity ratios against off-target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.